Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-
Description
The compound Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-] (CAS 59212-78-1) is a bis-furan derivative featuring two 5-methylfuran moieties linked via a 4-methoxyphenylmethylene bridge. Its IUPAC name is 2-[(furan-2-yl)(5-methylfuran-2-yl)methyl]-5-methylfuran, with a molecular formula of C₁₅H₁₄O₃ and a molar mass of 242.27 g/mol .
Properties
CAS No. |
86694-55-5 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C18H18O3/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3 |
InChI Key |
RQNIXPZTIHJGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structural properties.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: The major product is the reduced form of the methylene bridge, resulting in a single bond.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and furan rings can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Bridge
Furan, 2,2'-[(4-Chlorophenyl)Methylene]Bis[5-Methyl-] (CAS 86694-53-3)
- Structure : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl substituent.
- Molecular Formula : C₁₇H₁₅ClO₂.
- Molar Mass : 286.75 g/mol .
- Higher molecular weight may affect solubility and volatility. No reported biological activity data, but analogous chloro-substituted furans in antifungal studies showed MIC values of 250 µg/mL against Candida utilis .
2,2'-Methylenebis[5-Methylfuran]
Bis-Furan Derivatives with Additional Functional Groups
5-Methyl-2-(5’-Methyl-2’-Furfuryl)Furan
- Structure : Contains a furfuryl side chain instead of a phenylmethylene bridge.
- Reported Data : Detected in furfurylated wood species, contributing to odor profiles .
- Key Differences :
2,5-Difurfurylfuran
Comparative Data Table
Research Findings and Implications
- Biological Activity : While the target compound lacks direct biological data, structurally related chloro- and nitro-substituted furans exhibit antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL against MCF-7 cells) activities . The methoxy group’s electron-donating nature may modulate these effects by altering binding affinity.
- Synthetic Utility : The 4-methoxyphenyl group enables tailored synthesis for electronic or pharmaceutical applications, contrasting with natural bis-furans used in flavoring .
- Physical Properties : The chloro analog’s higher molar mass (286.75 g/mol) suggests reduced volatility compared to the methoxy derivative, impacting its application scope .
Biological Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-] , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a furan ring substituted with a methoxyphenyl group and two methyl groups, which contribute to its unique biological properties.
1. Antibacterial Activity
Furan derivatives have shown promising antibacterial properties. Research indicates that compounds similar to Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-] exhibit significant inhibitory effects against various bacterial strains.
- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Studies : In a study involving derivatives of furan, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Escherichia coli . Another derivative showed broad-spectrum activity against both gram-positive and gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 64 |
| Compound B | Staphylococcus aureus | 32 |
| Compound C | Proteus vulgaris | 128 |
2. Anticancer Activity
Furan derivatives have also been explored for their anticancer potential. The ability to induce apoptosis in cancer cells is a key feature.
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.
- Research Findings : A study showed that certain furan derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | HCT-15 (Colon) | 1.61 |
| Compound E | A-431 (Skin) | 1.98 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives have been linked to their ability to inhibit cyclooxygenase enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
